1-((2'-Carbamimidoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid
Overview
Description
This compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazoles are key components to functional molecules that are used in a variety of everyday applications .
Synthesis Analysis
The synthesis of imidazoles has seen recent advances, with an emphasis on the bonds constructed during the formation of the imidazole . The synthesis of this specific compound is not detailed in the retrieved sources.Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . It is slightly more basic than imidazole, as indicated by the pKa’s of the conjugate acids of 7.0 and 7.4 .Scientific Research Applications
Crystal Structure Analysis
- The compound has been studied for its crystal structure, providing insights into molecular conformations and interactions. In a study by Li et al. (2015), the dihedral angles and torsion angles of the molecule were analyzed, which is fundamental for understanding its chemical behavior and potential applications in material science (Zhengyi Li, R. Liu, Meilan Zhu, Liang Chen, Xiao-qiang Sun, 2015).
Analytical Method Development
- Alluri et al. (2021) focused on developing an analytical method for quantifying genotoxic impurities in Azilsartan drug substance using LC-MS/MS, demonstrating the compound's relevance in pharmaceutical analysis and quality control (Chandramohan Alluri, Kiran Kumar Naramsetti, G. Sharma, 2021).
Pharmacological Research
- Kubo et al. (1993) explored the synthesis and biological activity of this compound, including its potential as a prodrug for improving oral bioavailability. This has implications for drug development, especially in the field of cardiovascular therapeutics (K. Kubo, Y. Kohara, Y. Yoshimura, Y. Inada, Y. Shibouta, Y. Furukawa, T. Kato, K. Nishikawa, T. Naka, 1993).
Chemical Synthesis and Structural Analysis
- Research by Richter et al. (2023) involved the synthesis of related compounds and their structural analysis, contributing to the understanding of the chemical properties and potential applications in various fields, including medicinal chemistry (A. Richter, R. Goddard, Roy Schönefeld, P. Imming, R. W. Seidel, 2023).
Cardiovascular Research
- Flesch et al. (1995) studied the effects of related compounds on angiotensin II-induced responses in vascular smooth muscle cells, highlighting its relevance in cardiovascular research, particularly in understanding and potentially treating hypertension (M. Flesch, Y. Ko, C. Seul, R. Düsing, H. Feltkamp, H. Vetter, A. Sachinidis, 1995).
Future Directions
Imidazoles are utilized in a diverse range of applications, from traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .
properties
IUPAC Name |
3-[[4-(2-carbamimidoylphenyl)phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3/c1-2-31-24-27-20-9-5-8-19(23(29)30)21(20)28(24)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)22(25)26/h3-13H,2,14H2,1H3,(H3,25,26)(H,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLEVNSRDOQPXLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=N)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2'-Carbamimidoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.